[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5
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Overview
Description
[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 is a deuterated version of a benzimidazole derivative. This compound is synthesized with deuterium to study metabolic pathways, pharmacokinetics, and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves multi-step reactions starting with a benzimidazole derivative. The precursor reacts with hydroxyethyl amine under basic conditions to introduce hydroxyethyl groups. Followed by methylation using methyl iodide in the presence of a base to form the ester. Each step needs purification via chromatographic methods.
Industrial Production Methods
For industrial production, the synthesis is scaled up in a continuous flow reactor. Optimization of conditions, like temperature, pressure, and reagent concentration, ensures high yield. The usage of automated purification systems facilitates the separation of pure compounds at large scales.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Converts hydroxyethyl groups to carbonyls using oxidizing agents like PCC.
Reduction: Reduces the carbonyl group back to hydroxyl using agents like NaBH4.
Substitution: Halogenation using NBS forms bromides at specific positions.
Common Reagents and Conditions
Oxidation (PCC in DCM), Reduction (NaBH4 in MeOH), and Halogenation (NBS in CCl4). These reactions often yield intermediates useful in synthesizing further derivatives.
Major Products
From these reactions, compounds with varied functional groups like alcohols, ketones, and halides emerge. Each product can have different applications based on its functional properties.
Scientific Research Applications
The compound is crucial in:
Chemistry: As a reference standard for mass spectrometry.
Biology: Studying the inhibition of microbial growth.
Medicine: Potential antiviral and anticancer properties. It helps in understanding drug metabolism.
Industry: Used in quality control of pharmaceutical formulations.
Mechanism of Action
The compound inhibits enzymatic activities by binding to active sites. It disrupts metabolic pathways by interacting with enzymes critical for cellular functions, leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Compared to:
[1-Methyl-5-hydroxyethylaminobenzimidazolyl-2]butanoic Acid Methyl Ester: Lesser stability.
[1-Methyl-5-bis(2'-chloroethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester: More toxic.
Its stability and reduced toxicity make it a preferable choice in research and industrial applications.
Properties
CAS No. |
1276499-54-7 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
340.435 |
IUPAC Name |
methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuteriobutanoate |
InChI |
InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3/i1D3,5D2 |
InChI Key |
ZDEVXMCROBCROW-RPIBLTHZSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC |
Synonyms |
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester-d5; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Methyl Ester-d5; |
Origin of Product |
United States |
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